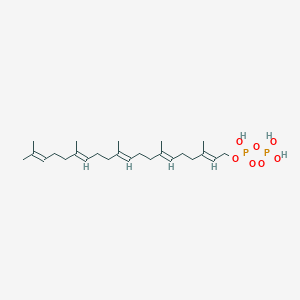

all-trans-Pentaprenyl diphosphate

Description

Structure

2D Structure

Properties

Molecular Formula |

C25H44O7P2 |

|---|---|

Molecular Weight |

518.6 g/mol |

IUPAC Name |

[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C25H44O7P2/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-31-34(29,30)32-33(26,27)28/h11,13,15,17,19H,7-10,12,14,16,18,20H2,1-6H3,(H,29,30)(H2,26,27,28)/b22-13+,23-15+,24-17+,25-19+ |

InChI Key |

JMVSBFJBMXQNJW-GIXZANJISA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Production Pathways of All Trans Pentaprenyl Diphosphate

Isoprenoid Precursor Generation

The universal precursors for all isoprenoids, IPP and DMAPP, are synthesized via two primary and distinct pathways: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. nih.gov The distribution of these pathways varies across different organisms. Most bacteria, green algae, and plant chloroplasts utilize the MEP pathway, while the MVA pathway is characteristic of animals, fungi, archaea, and the cytoplasm of plants. nih.govwikipedia.org

Mevalonate (MVA) Pathway Contributions to Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP)

The Mevalonate (MVA) pathway, a cornerstone of isoprenoid biosynthesis in many organisms, initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netmetwarebio.com This key intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase, a step that is often the rate-limiting reaction of the pathway. frontiersin.org Subsequently, a series of phosphorylation and decarboxylation reactions convert mevalonate into the fundamental five-carbon isoprenoid unit, Isopentenyl Diphosphate (IPP). nih.govfrontiersin.org An isomerase then facilitates the conversion of IPP to its allylic isomer, Dimethylallyl Diphosphate (DMAPP). nih.gov Both IPP and DMAPP are essential building blocks for the subsequent elongation steps in the synthesis of higher-order isoprenoids like all-trans-Pentaprenyl diphosphate.

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Acetyl-CoA (x2) | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | HMG-CoA |

| 3 | HMG-CoA | HMG-CoA reductase | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase | Mevalonate-5-diphosphate |

| 6 | Mevalonate-5-diphosphate | Mevalonate diphosphate decarboxylase | Isopentenyl diphosphate (IPP) |

| 7 | Isopentenyl diphosphate (IPP) | Isopentenyl diphosphate isomerase | Dimethylallyl diphosphate (DMAPP) |

Methylerythritol Phosphate (MEP/DOXP) Pathway Contributions to IPP and DMAPP

The Methylerythritol Phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, provides an alternative route to the synthesis of IPP and DMAPP. nih.govacs.org This pathway is prevalent in most bacteria, plastid-containing organisms like plants, and apicomplexan parasites. researchgate.net It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govresearchgate.net Through a series of enzymatic steps, DXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) and subsequently to the cyclic intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). researchgate.netresearchgate.net The final steps of the pathway involve the reductive opening of the cyclic intermediate and subsequent reactions to yield both IPP and DMAPP. researchgate.net

| Step | Substrate(s) | Enzyme | Product |

|---|---|---|---|

| 1 | Pyruvate + Glyceraldehyde 3-phosphate | DXP synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| 2 | DXP | DXP reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | MEP | MEP cytidylyltransferase (IspD) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |

| 4 | CDP-ME | CDP-ME kinase (IspE) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) |

| 5 | CDP-MEP | MEcPP synthase (IspF) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |

| 6 | MEcPP | HMBPP synthase (IspG) | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) |

| 7 | HMBPP | HMBPP reductase (IspH) | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) |

Alternative Precursor Production Pathways

Beyond the canonical MVA and MEP pathways, research has uncovered alternative routes for the synthesis of isoprenoid precursors in certain organisms. For instance, some archaea possess variations of the MVA pathway. researchgate.net One such "archaeal mevalonate pathway" involves the phosphorylation of mevalonate at the 5-OH position, followed by decarboxylation to isopentenyl phosphate (IP), and a final phosphorylation to yield IPP. wikipedia.org Another variant found in Thermoplasma acidophilum involves phosphorylation at the 3-OH position of mevalonate. wikipedia.org Additionally, a synthetic, two-step "isopentenol utilization pathway" (IUP) has been engineered to produce IPP and DMAPP from isopentenol isomers, demonstrating the potential for novel biosynthetic routes. pnas.org

Prenyltransferase-Mediated Condensation Reactions

Once the five-carbon building blocks, IPP and DMAPP, are available, their assembly into longer isoprenoid chains is catalyzed by a class of enzymes known as prenyltransferases. These enzymes facilitate the sequential head-to-tail condensation of IPP units onto an allylic diphosphate substrate.

Mechanism of C5 Unit Elongation from Allylic Diphosphates

The elongation of the isoprenoid chain is a stepwise process. The reaction is initiated by the ionization of the allylic diphosphate substrate, forming a carbocation intermediate. This is followed by the nucleophilic attack of the double bond of an IPP molecule on the carbocation. The subsequent elimination of a proton results in the formation of a new, longer allylic diphosphate with the addition of a five-carbon unit. This process is repeated to achieve the desired chain length. The active site of prenyltransferases plays a crucial role in binding the substrates, stabilizing the carbocation intermediate, and controlling the stereochemistry of the newly formed double bond.

Role of Farnesyl Diphosphate (FPP) and Geranylgeranyl Diphosphate (GGPP) as Precursors

In the biosynthesis of this compound, shorter-chain isoprenoid diphosphates serve as the initial allylic substrates for further elongation. Farnesyl diphosphate (FPP), a 15-carbon isoprenoid, and Geranylgeranyl diphosphate (GGPP), a 20-carbon isoprenoid, are key precursors. nih.govnih.gov FPP is formed by the condensation of two molecules of IPP with one molecule of DMAPP. GGPP is synthesized by the addition of another IPP molecule to FPP. nih.gov These molecules can then be further elongated by the addition of IPP units, catalyzed by specific prenyltransferases, ultimately leading to the formation of the 25-carbon this compound. The specific enzyme responsible for this final elongation step is a type of pentaprenyl diphosphate synthase.

Identification and Characterization of Specific Pentaprenyl Diphosphate Synthases

The enzymes responsible for the synthesis of this compound are classified as medium-chain trans-prenyltransferases. These enzymes catalyze the sequential head-to-tail condensation of isopentenyl diphosphate (IPP) with a growing allylic diphosphate chain. The synthesis of the C25 this compound specifically involves the addition of one molecule of IPP to geranylgeranyl diphosphate (GGPP), a C20 precursor.

Detailed characterization of these synthases has been accomplished in various organisms, particularly within the domain of Archaea, where C25 isoprenoids are crucial components of membrane lipids.

Key Findings from Studies on this compound Synthases:

In the hyperthermophilic archaeon Aeropyrum pernix , a novel prenyltransferase, farnesylgeranyl diphosphate (FGPP) synthase, was identified. The gene encoding this enzyme was isolated and the recombinant protein was expressed in Escherichia coli. Biochemical analysis confirmed that the enzyme produces geranylfarnesyl diphosphate (C25) as its final product nih.gov. Phylogenetic analysis suggests that this FGPP synthase evolved from an archaeal geranylgeranyl diphosphate (GGPP) synthase, indicating an alteration in product specificity during its evolutionary history nih.gov. Further research on the A. pernix enzyme has utilized directed evolution to alter its product specificity, providing insights into the structural determinants of chain length control nih.gov.

The methanogenic archaeon Methanosarcina mazei also possesses a geranylfarnesyl diphosphate synthase. This enzyme is involved in the biosynthesis of the polyprenyl side-chain of methanophenazine, an electron carrier essential for methanogenesis wikipedia.orgosti.gov. The characterization of the recombinant enzyme revealed that it is phylogenetically related to trans-prenyltransferases involved in respiratory quinone biosynthesis osti.gov.

A bifunctional farnesyl diphosphate/geranylgeranyl diphosphate synthase was purified and characterized from the archaeon Methanobacterium thermoautotrophicum. This homodimeric enzyme synthesizes both C15 (FPP) and C20 (GGPP) isoprenoid diphosphates. While its primary products are FPP and GGPP, this characterization of a medium-chain prenyltransferase from Archaea contributes to the understanding of the enzymatic machinery capable of producing precursors for longer-chain isoprenoids like pentaprenyl diphosphate researchgate.net.

These studies have elucidated that this compound synthases are typically homodimeric proteins that require a divalent metal ion, such as Mg²⁺, for their catalytic activity. They exhibit specificity for their allylic substrates, in this case, GGPP, and catalyze a single condensation reaction with IPP to generate the C25 product.

| Enzyme Name | Organism | Primary Product | Substrates | Key Characteristics |

| Farnesylgeranyl diphosphate synthase (Fgs) | Aeropyrum pernix | This compound (C25) | Geranylgeranyl diphosphate (GGPP), Isopentenyl diphosphate (IPP) | A novel prenyltransferase that evolved from an archaeal GGPP synthase. Its product specificity can be altered through directed evolution, highlighting key residues for chain length determination. nih.govnih.gov |

| Geranylfarnesyl diphosphate synthase | Methanosarcina mazei | This compound (C25) | Geranylgeranyl diphosphate (GGPP), Isopentenyl diphosphate (IPP) | Involved in the biosynthesis of the methanophenazine side-chain. Phylogenetically related to enzymes in respiratory quinone biosynthesis. wikipedia.orgosti.gov |

| Farnesyl diphosphate/geranylgeranyl diphosphate synthase | Methanobacterium thermoautotrophicum | Farnesyl diphosphate (FPP, C15), Geranylgeranyl diphosphate (GGPP, C20) | Dimethylallyl diphosphate (DMAPP), Geranyl diphosphate (GPP), FPP, IPP | A bifunctional, thermostable enzyme that synthesizes both C15 and C20 products, demonstrating the capability of archaeal enzymes to produce medium-chain isoprenoid precursors. researchgate.net |

Stereochemical Specificity in this compound Formation

The formation of this compound is a process of high stereochemical fidelity. The "all-trans" designation refers to the geometry of the double bonds within the isoprenoid chain, which are all in the (E)-configuration. This stereochemical outcome is strictly controlled by the active site of the pentaprenyl diphosphate synthase.

The condensation reaction involves an electrophilic attack of the C4 of isopentenyl diphosphate (IPP) on the C1 of the allylic substrate, geranylgeranyl diphosphate (GGPP). This is followed by the elimination of a proton from C2 of the original IPP molecule to form the new double bond.

The stereochemical course of this reaction has been elucidated for trans-prenyltransferases in general. The key aspects of this stereochemical control include:

Formation of (E)-double bonds: Trans-prenyltransferases, including pentaprenyl diphosphate synthases, are classified as (E)-type enzymes, meaning they exclusively catalyze the formation of trans (or E) double bonds during the condensation of IPP nih.gov.

Attack on the si-face of the double bond: The carbon-carbon bond formation occurs specifically at the si face of the double bond of isopentenyl diphosphate nih.gov.

Syn-elimination of a proton: Following the C-C bond formation, a proton is eliminated from the C2 of the former IPP molecule in a syn fashion nih.gov.

This precise enzymatic control ensures that the resulting pentaprenyl diphosphate has the correct all-trans configuration, which is essential for its subsequent biological functions. The active site of the enzyme provides a template that binds the substrates in the correct orientation to facilitate this specific stereochemical outcome.

Enzymatic Mechanisms and Kinetics in All Trans Pentaprenyl Diphosphate Metabolism

Mechanistic Studies of Prenyltransferases

Prenyltransferases catalyze the sequential condensation of isopentenyl diphosphate (B83284) (IPP) with an allylic diphosphate substrate, such as all-trans-pentaprenyl diphosphate. This reaction extends the isoprenoid chain, and in the case of enzymes like undecaprenyl diphosphate synthase (UPPS), leads to the formation of long-chain polyprenyl diphosphates. nih.govpnas.org

The catalytic activity of prenyltransferases is critically dependent on specific amino acid residues within their active sites and the presence of divalent metal ions, most commonly magnesium (Mg²⁺) or manganese (Mn²⁺). nih.govnih.gov

Catalytic Residues: In Escherichia coli UPPS, several conserved residues are vital for substrate binding and catalysis. The pyrophosphate group of the farnesyl pyrophosphate (FPP) substrate forms hydrogen bonds with the backbone nitrogens of Gly29 and Arg30, and the side chains of Asn28, Arg30, and Arg39. nih.gov His43 is positioned to stabilize the farnesyl cation intermediate formed during the reaction. nih.gov The hydrophobic tail of the substrate interacts with hydrophobic residues like Leu85, Leu88, and Phe89. nih.govnih.gov Asp26 plays a crucial role, likely by facilitating the transfer of Mg²⁺ from IPP to FPP, which initiates the condensation by promoting the ionization of the pyrophosphate group from FPP. nih.gov Mutations in these conserved residues, such as Asp26, His43, Ser71, Asn74, and Arg77, lead to a significant reduction in enzyme activity. nih.gov

Metal Ion Dependence: Divalent metal ions are essential for the function of most prenyltransferases. nih.gov In UPPS, Mg²⁺ coordinates with the pyrophosphate of the allylic substrate (like FPP), the carboxylate group of Asp26, and water molecules. nih.gov This coordination is thought to stabilize the negative charge of the pyrophosphate and facilitate its departure as a leaving group. The concentration of Mg²⁺ is also critical; for E. coli UPPS, maximal activity is observed at 1 mM Mg²⁺, with higher concentrations becoming inhibitory. nih.gov The presence of different metal ions can also influence the product specificity of some prenyltransferases. For instance, replacing Mg²⁺ with Co²⁺ or Mn²⁺ can cause enzymes like octaprenyl-, solanesyl-, and decaprenyl diphosphate synthases to produce longer-chain products than they normally would. nih.gov

The catalytic cycle of prenyltransferases involves the formation of transient, high-energy carbocation intermediates. Studying these intermediates is challenging due to their short lifetimes but is crucial for understanding the reaction mechanism. nih.govresearchgate.net

Trapping Intermediates: One approach to studying reaction intermediates is to use substrate analogs that slow down the reaction, allowing for the "trapping" and characterization of these transient species. nih.govsigmaaldrich.com For example, the use of 3-bromo-3-butenyl diphosphate (Br-IPP), an IPP analog with an electron-withdrawing bromo group, can slow the condensation step. sigmaaldrich.com In studies of trans-prenyltransferases, this has allowed for the observation of the allylic carbocation intermediate. sigmaaldrich.com

Proposed Mechanism: The generally accepted mechanism for prenyltransferases involves the ionization of the allylic diphosphate substrate, assisted by the divalent metal ion, to form an allylic carbocation and a pyrophosphate anion. nih.gov This is followed by the nucleophilic attack of the double bond of IPP on the carbocation, forming a new carbon-carbon bond and a new tertiary carbocation. Finally, a proton is eliminated to form the elongated prenyl diphosphate product. In cis-prenyltransferases like UPPS, the precise mechanism of stereochemical control to form cis-double bonds is an area of active research. pnas.org

The efficiency of an enzyme is often described by its kinetic parameters, the Michaelis constant (K_m) and the maximum reaction velocity (V_max). patsnap.comyoutube.com The K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for its substrate. patsnap.comuniprot.org V_max reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. youtube.comuniprot.org

For enzymes utilizing this compound or its precursors, these parameters provide insight into substrate preference and catalytic efficiency. For instance, E. coli UPPS exhibits a high affinity for its allylic substrate, FPP. The kinetic parameters for various substrates highlight the enzyme's specificity.

Table 1: Kinetic Parameters of E. coli Undecaprenyl Diphosphate Synthase for Various Allylic Substrates

| Substrate | K_m (μM) | k_cat (s⁻¹) | Source |

| Farnesyl diphosphate (FPP) | 0.4 | 2.3 | nih.gov |

| Geranylgeranyl diphosphate (GGPP) | 0.3 | 2.1 | nih.gov |

| Geranyl diphosphate (GPP) | 36.0 | 1.7 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The data indicates that E. coli UPPS has a much higher affinity (lower K_m) for FPP and GGPP compared to the shorter GPP, although the turnover rates (k_cat) are comparable. nih.gov

Substrate Specificity and Promiscuity of this compound-Utilizing Enzymes

While many enzymes exhibit high specificity for their native substrates, some display promiscuity, meaning they can accept and process alternative substrates. nih.gov This is also true for some prenyltransferases.

Substrate Specificity: The specificity of prenyltransferases for the allylic substrate is determined by the shape and properties of the active site. In E. coli UPPS, hydrophobic residues such as Leu85, Leu88, and F89 are important for binding the hydrocarbon tail of the substrate. nih.govnih.gov However, mutating these residues affects the K_m for both FPP and GGPP similarly, suggesting they are involved in general substrate binding rather than determining the specific chain length of the initial substrate. nih.gov Some prenyltransferases are highly specific. For instance, certain flavonoid prenyltransferases show a strict requirement for particular flavonoid acceptors. researchgate.net

Enzyme Promiscuity: Some prenyltransferases can utilize a range of substrates. For example, Micrococcus luteus B-P 26 undecaprenyl diphosphate synthase can utilize a synthetic analog, 4-methyl-4-pentenyl diphosphate (homoIPP), in place of IPP. nih.gov Similarly, DMATS1 from Fusarium fujikuroi is notably promiscuous, able to use geranyl diphosphate (GPP) as an alternative prenyl donor and L-tyrosine as an alternative acceptor. nih.gov This promiscuity can be influenced by factors such as the availability of different metal ions. nih.gov

Biological Functions and Downstream Metabolites of All Trans Pentaprenyl Diphosphate

Role as a Central Intermediate in Sesterterpenoid Biosynthesis

All-trans-pentaprenyl diphosphate (B83284), also known as geranylfarnesyl diphosphate (GFPP), is the direct precursor to the sesterterpenoids, a diverse class of C25 terpenoids. rsc.org These compounds are synthesized from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov In fungi, the synthesis of sesterterpenoids is often carried out by bifunctional enzymes called prenyltransferase-terpene synthases (PTTSs). These enzymes first catalyze the sequential condensation of four molecules of IPP with one molecule of DMAPP to form the linear C25 precursor, all-trans-pentaprenyl diphosphate. Subsequently, the terpene synthase domain of the same enzyme catalyzes the complex cyclization of this intermediate into a wide array of sesterterpenoid scaffolds. nih.gov

The structural diversity of sesterterpenoids is vast, encompassing a multitude of carbocyclic and heterocyclic ring systems. rsc.org This diversity arises from the different cyclization cascades initiated from the this compound precursor. These natural products have been isolated from a wide range of organisms, including fungi, marine sponges, and higher plants, and exhibit a broad spectrum of biological activities. rsc.org

Table 1: Examples of Sesterterpenoid Classes Derived from this compound

| Sesterterpenoid Class | Organism Source |

| Ophiobolins | Fungi |

| Manoalide | Marine Sponges |

| Retigeranic acids | Lichens |

| Sesterterpenlactone | Higher Plants |

Precursor for Archaeal Membrane Ether Lipids

A defining characteristic of the domain Archaea is the unique composition of their cell membranes, which are primarily composed of ether-linked lipids rather than the ester-linked lipids found in Bacteria and Eukarya. nih.govresearchgate.net this compound plays a crucial role as a building block for some of these archaeal membrane lipids. nih.gov

In many archaeal species, the hydrophobic core of the membrane is constructed from isoprenoid chains of varying lengths. nih.govnih.gov While the most common chain lengths are C20 (geranylgeranyl) and C40, C25 isoprenoid chains derived from this compound are also incorporated into the membrane lipids of some archaea. nih.gov The biosynthesis of these lipids involves the enzymatic transfer of the C25 pentaprenyl group from this compound to a glycerol (B35011) phosphate (B84403) backbone, forming an ether linkage. numberanalytics.com This process is catalyzed by specific prenyltransferases. nih.gov The resulting diether and tetraether lipids contribute to the structural integrity and fluidity of archaeal membranes, enabling these organisms to thrive in extreme environments. nih.govnumberanalytics.com

Table 2: Key Components of Archaeal Ether Lipid Biosynthesis

| Component | Function |

| This compound | Provides the C25 isoprenoid chain |

| Glycerol-1-phosphate | The backbone to which the isoprenoid chain is attached |

| Prenyltransferase | Enzyme that catalyzes the formation of the ether linkage |

Involvement in Ubiquinone Biosynthesis Pathways in Microorganisms

Ubiquinone, also known as coenzyme Q, is a vital component of the electron transport chain in the majority of aerobic organisms. It functions as a lipid-soluble electron carrier, shuttling electrons between respiratory complexes. The structure of ubiquinone consists of a benzoquinone head group and a polyisoprenoid side chain of varying length, depending on the organism.

In some microorganisms, this compound serves as the precursor for the polyisoprenoid tail of ubiquinone. The biosynthesis involves the attachment of the C25 pentaprenyl group from this compound to a p-hydroxybenzoate derivative. nih.gov This prenylation step is a key commitment in the ubiquinone biosynthetic pathway. Following the attachment of the pentaprenyl tail, the molecule undergoes a series of modifications, including decarboxylation, hydroxylations, and methylations, to yield the final functional ubiquinone molecule. nih.gov The length of the isoprenoid tail is critical for the proper localization and function of ubiquinone within the cellular membrane.

Other Biological Conjugates and Derivatives

Beyond its well-established roles in the biosynthesis of sesterterpenoids, archaeal lipids, and ubiquinone, this compound can also be a substrate for the formation of other biological conjugates and derivatives. In some organisms, the pentaprenyl moiety can be attached to other small molecules, leading to the formation of meroterpenoids. These are hybrid natural products that are partially derived from a terpenoid precursor. The identification of such compounds suggests that the reactivity of this compound allows for its incorporation into a broader range of metabolic pathways than previously understood. Further research is ongoing to fully elucidate the extent of its involvement in the biosynthesis of other specialized metabolites.

Genetic and Metabolic Engineering Strategies for Elucidating and Modulating All Trans Pentaprenyl Diphosphate Pathways

Overexpression and Gene Disruption Studies in Model Organisms

The manipulation of genetic material in model organisms is a cornerstone for understanding and enhancing the production of specific compounds like all-trans-pentaprenyl diphosphate (B83284). Overexpression and gene disruption studies, particularly in microbes such as Escherichia coli and yeast, have provided significant insights into the biosynthetic pathways and regulatory networks governing the formation of this crucial precursor.

A key strategy involves the overexpression of genes encoding enzymes directly involved in the synthesis of isoprenoid precursors. For instance, enhancing the expression of isopentenyl diphosphate isomerase (Idi) has been shown to significantly increase the production of menaquinone-7 (B21479) (MK-7), a derivative of all-trans-pentaprenyl diphosphate, in engineered E. coli. nih.gov Similarly, the introduction and overexpression of a heterologous heptaprenyl pyrophosphate synthetase (HepPPS) from Bacillus subtilis in E. coli was a foundational step in enabling MK-7 production. nih.gov

Conversely, gene disruption or knockout techniques are employed to eliminate or attenuate competing metabolic pathways, thereby redirecting metabolic flux towards the desired product. In the context of isoprenoid biosynthesis, a common target for disruption is the phosphotransferase system (PTS) in E. coli. Deleting the genes encoding the PTS can enrich the pool of phosphoenolpyruvate (B93156) (PEP), a vital precursor for the deoxyxylulose phosphate (B84403) (DXP) pathway, which ultimately leads to isoprenoid synthesis. nih.gov This strategy has been successfully applied to enhance the production of lycopene (B16060), a C40 isoprenoid. nih.gov Another approach involves the deletion of genes such as ubiCA or ispB, which are involved in competing quinone biosynthesis, to further channel precursors towards the synthesis of compounds like MK-7. nih.gov

The use of advanced gene-editing tools like CRISPR interference (CRISPRi) has refined the ability to modulate gene expression. CRISPRi allows for the targeted downregulation of specific genes without complete knockout, offering a more nuanced control over metabolic pathways. nih.gov This method has been used to downregulate genes in pathways that compete for isoprenoid precursors in E. coli, leading to improved production of isoprenol. nih.gov

These genetic manipulations are often performed in strains that have been engineered to utilize alternative carbon sources or have modified regulatory networks to optimize for the production of specific isoprenoids. The choice of the model organism is also critical; for example, Vibrio natriegens, a rapidly growing bacterium, has been explored as a chassis for sesquiterpene biosynthesis, including pentalenene, by introducing a heterologous mevalonate (B85504) (MVA) pathway. mdpi.comresearchgate.net

The following table summarizes key gene manipulation strategies and their impact on the production of this compound and its derivatives in model organisms.

| Organism | Gene/Pathway Targeted | Strategy | Effect | Product |

| Escherichia coli | idi (isopentenyl diphosphate isomerase) | Overexpression | Increased precursor supply | Menaquinone-7 |

| Escherichia coli | HepPPS (Bacillus subtilis) | Heterologous Overexpression | Enabled pathway for derivative synthesis | Menaquinone-7 |

| Escherichia coli | Phosphotransferase System (PTS) | Gene Deletion | Increased phosphoenolpyruvate availability | Lycopene |

| Escherichia coli | ubiCA, ispB | Gene Deletion | Reduced competition for precursors | Menaquinone-7 |

| Escherichia coli | Competing metabolic pathway genes | CRISPRi Downregulation | Redirected metabolic flux | Isoprenol |

| Vibrio natriegens | Mevalonate (MVA) pathway | Heterologous Expression | Established production of a sesquiterpene | Pentalenene |

Pathway Reconstruction and Optimization via Synthetic Biology

Synthetic biology offers a powerful toolkit for the rational design and construction of novel metabolic pathways for producing valuable compounds like this compound and its derivatives. This approach moves beyond simple overexpression or deletion of single genes to the assembly of entire biosynthetic pathways in a host organism, often one that does not naturally produce the target molecule.

The choice and source of enzymes are critical for successful pathway reconstruction. Often, genes from different organisms are combined to create a more efficient pathway than what is found in any single natural source. For example, to produce MK-7 in E. coli, a heterologous heptaprenyl pyrophosphate synthetase (HepPPS) from Bacillus subtilis was introduced. nih.gov The expression of these heterologous genes must be carefully balanced to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flow.

Synthetic biology also provides tools for fine-tuning gene expression within the reconstructed pathway. This can involve the use of different promoters and ribosome binding sites to control the level of each enzyme. researchgate.net Furthermore, dynamic regulatory systems, which use biosensors to control gene expression in response to the concentration of a specific metabolite, can be employed to maintain metabolic balance and optimize production. researchgate.net

Compartmentalization of metabolic pathways is another advanced strategy. By targeting enzymes to specific subcellular locations, such as mitochondria or plastids, it is possible to isolate the synthetic pathway from competing native metabolic pathways and to concentrate substrates and intermediates, thereby increasing efficiency. twistbioscience.comnih.gov For example, re-targeting the final steps of squalene (B77637) production to the surface of cytosolic lipid droplets in plants increased yields significantly. twistbioscience.com

The following table outlines key strategies in pathway reconstruction and optimization for the production of isoprenoids.

| Strategy | Description | Example Application |

| Modular Pathway Engineering | Dividing a complex biosynthetic pathway into smaller, independent modules for individual optimization. | Optimization of Menaquinone-7 synthesis in E. coli by separating it into MVA, DHNA, and MK-7 modules. nih.gov |

| Heterologous Gene Expression | Introducing genes from different organisms to construct a novel pathway. | Expression of Bacillus subtilis HepPPS in E. coli to enable MK-7 production. nih.gov |

| Fine-tuning Gene Expression | Using a library of promoters and RBS to balance the expression of pathway enzymes. | Optimization of terpenoid synthesis by creating a matrix of genes and regulatory elements. researchgate.net |

| Dynamic Regulation | Employing biosensors to control gene expression in response to metabolite levels. | Use of metabolite-responsive transcription factors to dynamically control a synthesis pathway. researchgate.net |

| Metabolic Compartmentalization | Targeting pathway enzymes to specific organelles to isolate them from competing pathways. | Targeting squalene biosynthesis enzymes to lipid droplets in plants to increase yield. twistbioscience.com |

Directed Evolution and Enzyme Engineering for Modified Pentaprenyl Diphosphate Metabolism

Directed evolution and enzyme engineering are powerful techniques used to tailor the properties of enzymes for specific industrial and biotechnological applications. nih.gov These approaches are particularly valuable for modifying the metabolism of this compound by altering the specificity, activity, and stability of the enzymes involved in its biosynthesis and downstream conversion.

The core principle of directed evolution is to mimic the process of natural selection in the laboratory to generate enzymes with desired characteristics. nobelprize.orgyoutube.com This involves creating a large library of enzyme variants through random mutagenesis or gene recombination, followed by a high-throughput screening or selection process to identify variants with improved properties. nih.govnobelprize.org This iterative process of mutation and selection can lead to enzymes with significantly enhanced catalytic efficiency, altered substrate specificity, or increased stability under industrial process conditions. nobelprize.orgyoutube.com

One key application of enzyme engineering in the context of pentaprenyl diphosphate metabolism is to alter the product chain length of prenyltransferases. For example, the yeast farnesyl diphosphate synthase (Erg20p), which naturally produces the 15-carbon farnesyl diphosphate, has been engineered to produce the 20-carbon geranylgeranyl diphosphate (GGPP). nih.gov This was achieved through a combination of protein engineering and genetic engineering, leading to significant improvements in the production of diterpenes like sclareol. nih.gov Such strategies could be adapted to engineer polyprenyl diphosphate synthases to favor the production of this compound (C25).

Enzyme engineering can also be used to broaden the substrate range of enzymes. youtube.com This could be applied to enzymes that utilize this compound as a substrate, enabling the synthesis of novel, non-natural derivatives. By modifying the active site of these enzymes, it may be possible to incorporate different aromatic precursors, leading to a wider variety of quinone-based molecules or other complex terpenoids.

The following table highlights different aspects of directed evolution and enzyme engineering applicable to modifying pentaprenyl diphosphate metabolism.

| Engineering Goal | Approach | Potential Application to Pentaprenyl Diphosphate Metabolism |

| Altering Product Specificity | Site-directed mutagenesis, domain swapping | Engineering a polyprenyl diphosphate synthase to specifically produce this compound (C25). |

| Enhancing Catalytic Activity | Error-prone PCR, DNA shuffling | Increasing the turnover rate of enzymes in the pentaprenyl diphosphate biosynthetic pathway to boost overall production. |

| Broadening Substrate Range | Active site engineering, computational modeling | Modifying downstream enzymes to accept this compound and novel aromatic precursors for the synthesis of new compounds. youtube.com |

| Improving Enzyme Stability | Random mutagenesis and screening for thermal or solvent tolerance | Creating more robust enzymes for industrial fermentation processes, allowing for higher temperatures or the use of organic solvents. |

| Altering Cofactor Dependence | Directed evolution to switch from NADPH to NADH | Optimizing the pathway to better align with the host cell's native cofactor availability, reducing metabolic burden. nobelprize.org |

Strain Engineering for Enhanced Production of this compound and its Derivatives

A primary goal of strain engineering is to increase the availability of the essential building blocks for isoprenoid synthesis, namely isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). This is often achieved by engineering the central carbon metabolism. For example, deleting genes of the phosphotransferase system (PTS) in E. coli can increase the intracellular concentration of phosphoenolpyruvate (PEP), a key precursor for the DXP pathway. nih.gov

Furthermore, heterologous metabolic pathways are often introduced to augment the native production of IPP and DMAPP. The mevalonate (MVA) pathway, which is not native to E. coli, is frequently engineered into the bacterium to provide an additional route for precursor synthesis. nih.gov The expression levels of the enzymes in this heterologous pathway can be meticulously optimized to ensure a balanced metabolic flux and prevent the accumulation of toxic intermediates.

In addition to enhancing precursor supply, strain engineering also focuses on minimizing the diversion of metabolic intermediates to competing pathways. This can involve the knockout of genes that encode enzymes for branching pathways. For instance, in the production of menaquinone-7 (MK-7), a derivative of this compound, the deletion of genes involved in the biosynthesis of other quinones can significantly increase the yield of the desired product. nih.gov

The host organism itself can be engineered for improved performance in an industrial setting. This may include modifications to improve tolerance to the final product or to byproducts of the fermentation process. For example, scaffolding pathway enzymes to the surface of lipid droplets has been shown to not only increase yields but also to sequester the product, potentially reducing its toxicity to the cell. twistbioscience.com

Finally, optimizing fermentation conditions is a crucial aspect of strain engineering. This includes the composition of the growth medium, temperature, pH, and aeration. Statistical experimental designs are often used to systematically optimize these parameters to maximize product yield. nih.gov

The following table summarizes key strain engineering strategies for enhancing the production of this compound and its derivatives.

| Engineering Strategy | Specific Approach | Objective | Example |

| Central Metabolism Engineering | Deletion of phosphotransferase system (PTS) genes | Increase phosphoenolpyruvate (PEP) pool for the DXP pathway | Enhanced lycopene production in E. coli. nih.gov |

| Heterologous Pathway Introduction | Expression of the mevalonate (MVA) pathway | Augment the supply of IPP and DMAPP precursors | Menaquinone-7 production in E. coli. nih.gov |

| Elimination of Competing Pathways | Knockout of genes for competing quinone biosynthesis | Redirect metabolic flux towards the target product | Increased menaquinone-7 yield by deleting ubiCA and ispB. nih.gov |

| Cellular Engineering | Scaffolding enzymes to lipid droplets | Increase local enzyme concentration and sequester product | Improved squalene production in plants. twistbioscience.com |

| Fermentation Optimization | Statistical optimization of medium and culture conditions | Maximize product yield and productivity | Enhanced lycopene and amorpha-4,11-diene production in E. coli. nih.gov |

Structural Biology of Enzymes Involved in All Trans Pentaprenyl Diphosphate Biosynthesis and Utilization

X-ray Crystallography of Key Prenyltransferases

X-ray crystallography has been a cornerstone in revealing the atomic-level details of prenyltransferases, the class of enzymes responsible for the synthesis of all-trans-pentaprenyl diphosphate (B83284). These enzymes catalyze the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate primer. nih.gov The crystal structures of various prenyltransferases have unveiled a conserved "isoprenoid synthase fold," which provides a scaffold for substrate binding and catalysis. nih.gov

A notable example is the structure of farnesyl diphosphate synthase (FPS), a trans-prenyltransferase that, like the synthase for all-trans-pentaprenyl diphosphate, catalyzes head-to-tail condensation reactions. nih.gov Structural studies of FPS have been instrumental in identifying two highly conserved aspartate-rich motifs, DDXXD, which are crucial for binding the diphosphate moieties of the substrates and a catalytic Mg²⁺ ion. nih.gov These motifs are located on opposite faces of a central hydrophobic cavity that accommodates the growing isoprenoid chain. nih.gov

While a dedicated crystal structure for this compound synthase is not extensively detailed in the provided results, the structural principles are conserved. For instance, a preliminary X-ray diffraction analysis of the E. coli octaprenyl diphosphate synthase (IspB), which synthesizes a longer-chain polyprenyl diphosphate, has been reported at 2.2 Å resolution, revealing a homodimeric structure. biocyc.org The study of undecaprenyl diphosphate synthase (UPS), a cis-prenyltransferase, also provides valuable comparative insights, showcasing a different protein fold compared to the trans-type enzymes, which highlights the structural diversity within the broader prenyltransferase superfamily. nih.govkek.jp

Table 1: Representative Prenyltransferase Structures Determined by X-ray Crystallography

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Structural Features |

| Farnesyl Diphosphate Synthase (FPS) | Gallus gallus | 1FPS | 2.60 | Conserved DDXXD motifs, isoprenoid synthase fold |

| Undecaprenyl Diphosphate Synthase (UPS) | Micrococcus luteus B-P 26 | 1X08 | 2.20 | Unique fold different from trans-prenyltransferases, large hydrophobic cleft |

| Octaprenyl Diphosphate Synthase (IspB) | Escherichia coli | - | 2.20 | Homodimeric structure (preliminary analysis) biocyc.org |

| 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) | Deinococcus radiodurans | 6J17 | 1.94 | Structure with a bound intermediate mimic nih.gov |

This table is generated based on available data and serves as a representative sample.

Cryo-Electron Microscopy (Cryo-EM) Applications in Enzyme Structure Elucidation

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large and dynamic macromolecular complexes, particularly those embedded in membranes. This is highly relevant for enzymes that utilize this compound, as its downstream products, such as the side chains of quinones, are often incorporated into membrane-bound protein complexes. researchgate.net

Cryo-EM studies of respiratory supercomplexes have successfully resolved the positions of native quinone molecules, which possess polyprenyl tails derived from precursors like this compound. researchgate.net For example, the cryo-EM structure of the E. coli cytochrome bo₃ quinol oxidase has revealed a bound ubiquinone-8 molecule, providing a snapshot of how the polyprenyl chain is accommodated within a hydrophobic groove of the enzyme complex. memtein.com These studies are crucial for understanding how the long, hydrophobic pentaprenyl tail of molecules derived from this compound interacts with its target enzymes within the lipid bilayer.

Recent cryo-EM work on cytochrome bo₃ from Escherichia coli assembled in peptidiscs has captured an "open" conformation, suggesting a mechanism for substrate binding and product release. maastrichtuniversity.nlnih.govresearchgate.net This highlights the ability of cryo-EM to trap different conformational states of enzymes, offering a more dynamic view of their function. Furthermore, cryo-EM has been used to determine the structures of the human peroxisomal ABC transporter ABCD1, which is involved in the transport of very long-chain fatty acids, demonstrating the technique's utility in studying membrane transporters that handle lipid-like molecules. biorxiv.org

Structure-Function Relationship Studies of Active Sites

The catalytic activity of prenyltransferases is intrinsically linked to the specific architecture of their active sites. nih.gov For trans-prenyltransferases, the active site is typically a hydrophobic tunnel-like cavity. nih.gov The length of this cavity is often a determining factor for the chain length of the final polyprenyl diphosphate product. researchgate.net

The active site is generally divided into two main binding regions: the S1 site, which binds the allylic diphosphate primer, and the S2 site, which accommodates the incoming IPP molecule. nih.gov The aforementioned aspartate-rich DDXXD motifs are key players in the S1 and S2 sites, coordinating with the diphosphate groups of the substrates via a magnesium ion. nih.gov

Site-directed mutagenesis studies on enzymes like E. coli's IspB have been conducted to probe the roles of specific active site amino acids in the catalytic mechanism and in determining the final chain length of the product. biocyc.org For long-chain prenyltransferases, the simple correlation between active site volume and product length does not always hold true. nih.gov Crystallographic studies of the human cis-prenyltransferase complex have revealed a potential outlet for the elongating product, suggesting a mechanism where the growing isoprenoid chain is directly inserted into the membrane, thus uncoupling the active site volume from the final product length. nih.gov

In enzymes that utilize polyprenyl-containing molecules, the active site is tailored to bind both the reactive head group and the hydrophobic tail. In cytochrome bo₃ ubiquinol (B23937) oxidase, the ubiquinone-8 substrate is clamped within a hydrophobic groove, with specific residues like D75I and R71I forming hydrogen bonds with the carbonyl oxygens of the ubiquinone headgroup. memtein.com The dynamic nature of residues such as H98I, which can adopt multiple conformations, is proposed to be crucial for proton transfer during the catalytic cycle. memtein.com

Ligand-Binding Dynamics and Conformational Changes

The binding of substrates to enzymes is often not a simple lock-and-key event but rather a dynamic process involving conformational changes in both the ligand and the protein, a concept known as "induced fit". nih.gov This is certainly true for the enzymes involved in the biosynthesis and utilization of this compound.

Upon binding of the allylic diphosphate and IPP substrates, prenyltransferases are thought to undergo conformational changes that enclose the active site, shielding the reactive carbocation intermediate from the aqueous solvent and positioning the substrates for catalysis. wordpress.com Studies on various enzymes, including glycosyltransferases, have shown that flexible loops at the substrate-binding site can act as lids, closing over the bound substrate to create a catalytically competent state. nih.govresearchgate.net This closure can be triggered by the binding of one of the substrates, which then creates the binding site for the second substrate. nih.gov

For instance, structural studies of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) have revealed a significant 17-Å conformational change upon the formation of an enamine intermediate. This change repositions active site residues, which is thought to trigger the decarboxylation step of the reaction. nih.gov This provides a clear example of how ligand-induced conformational changes can drive the catalytic cycle forward.

In the context of enzymes that utilize polyprenyl derivatives, such as the ABC transporter ABCD1, the binding of the substrate and ATP triggers substantial conformational changes, including the closing of the nucleotide-binding domains over a distance of 40 Å and rearrangement of the transmembrane domains to facilitate transport. biorxiv.org The inherent flexibility of enzymes, allowing for these conformational shifts, is crucial for their function, enabling substrate binding, catalysis, and product release. nih.govplos.orgnih.gov

Advanced Analytical and Research Methodologies for All Trans Pentaprenyl Diphosphate Studies

Isotope Labeling and Tracing in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell. earthdoc.orgresearchgate.net When combined with isotope labeling, it provides a dynamic view of how cells utilize precursor molecules to synthesize more complex compounds like all-trans-pentaprenyl diphosphate (B83284). researchgate.net

In a typical experiment, a stable isotope-labeled substrate, such as ¹³C-glucose or ¹⁵N-glutamine, is introduced into a cell culture or organism. nih.gov The isotopic atoms are then incorporated into various metabolites as they move through the biochemical pathways. For all-trans-pentaprenyl diphosphate, which is synthesized from the five-carbon building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), tracing the flow of ¹³C from glucose can reveal the relative contributions of the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways to its production. earthdoc.orgnih.gov

The core principle of MFA is that the distribution of isotopes in the final product is determined by the fluxes through the interconnecting reactions. earthdoc.orgresearchgate.net By measuring the mass isotopomer distribution of this compound and its precursors using techniques like mass spectrometry, researchers can work backward to calculate the intracellular metabolic fluxes. nih.gov This approach not only quantifies the production rate but also provides insights into pathway regulation and potential metabolic bottlenecks. researchgate.net Dynamic labeling experiments, where the isotopic enrichment of metabolites is monitored over time, can further resolve the turnover rates of metabolic pools. researchgate.net

Table 1: Common Stable Isotopes Used in Metabolic Flux Analysis

| Isotope | Typical Labeled Substrate | Information Gained in Isoprenoid Pathway Analysis |

| ¹³C | Glucose, Acetate, Pyruvate (B1213749) | Carbon backbone tracing, determination of pathway usage (MEP vs. MVA) |

| ²H (D) | Water (D₂O), Glucose | Hydrogen atom tracing, insights into redox metabolism |

| ¹⁵N | Glutamine, Ammonium Chloride | Nitrogen source tracking for ancillary pathway interactions |

| ¹⁸O | Water (H₂¹⁸O), O₂ | Oxygen incorporation during enzymatic reactions |

In vitro Reconstitution of Biosynthetic Pathways

To study the enzymatic machinery of this compound synthesis in a controlled environment, free from the complexity of the cellular milieu, researchers employ in vitro reconstitution. nih.govnih.gov This bottom-up approach involves identifying the genes encoding the biosynthetic enzymes, expressing and purifying these proteins, and then combining them in a test tube with the necessary substrates and cofactors to reproduce the pathway. ebrary.net

The synthesis of this compound requires at a minimum an isopentenyl diphosphate isomerase, which interconverts IPP and DMAPP, and a specific polyprenyl synthase. The synthase catalyzes the sequential condensation of four molecules of IPP with one molecule of DMAPP.

The reconstitution process typically involves the following steps:

Enzyme Production: The genes for the isomerase and the pentaprenyl diphosphate synthase from the organism of interest are cloned into an expression system, such as Escherichia coli or yeast. The enzymes are then produced in large quantities and purified to homogeneity. nih.gov

Reaction Assembly: The purified enzymes are combined in a reaction buffer containing the substrates (IPP and DMAPP) and essential cofactors, most notably a divalent metal ion like Mg²⁺ or Mn²⁺, which is crucial for the activity of prenyltransferases. nih.gov

Product Formation and Analysis: The reaction is allowed to proceed, and the formation of this compound is monitored over time. The product is then extracted and its identity confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Enzymatic Assays and Product Characterization Techniques

To quantify the activity of the enzymes involved in this compound synthesis and to verify the identity of the reaction product, a combination of enzymatic assays and sophisticated analytical techniques is employed.

Enzymatic Assays: Enzyme assays are crucial for measuring the rate of the reaction catalyzed by the pentaprenyl diphosphate synthase. thermofisher.com A common method involves the use of a radiolabeled substrate, such as [¹⁴C]IPP. The assay measures the incorporation of the radioactive label into the longer-chain product. The reaction mixture, containing the enzyme, substrates (including [¹⁴C]IPP and unlabeled DMAPP), and cofactors, is incubated for a set period. The reaction is then stopped, and the products are separated from the unreacted substrates, often by liquid-liquid extraction or chromatography. The radioactivity of the product fraction, which corresponds to the amount of this compound formed, is then measured using a scintillation counter.

Product Characterization: Confirming the exact structure of the enzymatic product is critical. Due to the phosphorylated and hydrophobic nature of this compound, specialized analytical methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing polyprenyl diphosphates. nih.govspringernature.com Hydrophilic interaction liquid chromatography (HILIC) or reverse-phase ion-pairing chromatography is often used to separate the diphosphate compounds. nih.gov The separated molecules are then introduced into a mass spectrometer, which provides information on their molecular weight and fragmentation patterns, allowing for unambiguous identification. researchgate.netnih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ³¹P NMR, is a powerful tool for characterizing phosphorylated metabolites. researchgate.netnih.gov It can provide detailed information about the phosphorus environment, confirming the presence of the diphosphate moiety. ¹H and ¹³C NMR can be used to elucidate the structure of the hydrocarbon chain, including the stereochemistry of the double bonds. However, NMR is less sensitive than MS and typically requires larger amounts of purified material. nih.gov

Table 2: Comparison of Analytical Techniques for this compound Characterization

| Technique | Principle | Information Provided | Advantages | Limitations |

| LC-MS | Separation by chromatography followed by mass-to-charge ratio measurement. nih.govspringernature.com | Molecular weight, fragmentation pattern, quantification. | High sensitivity, high throughput, suitable for complex mixtures. researchgate.netnih.gov | Destructive, limited structural information on stereochemistry. |

| ³¹P NMR | Measures the magnetic properties of phosphorus nuclei. researchgate.netnih.gov | Identifies and quantifies phosphorus-containing functional groups (e.g., diphosphate). | Non-destructive, provides direct evidence of phosphorylation state. | Lower sensitivity, requires higher sample concentration. nih.gov |

| ¹H/¹³C NMR | Measures the magnetic properties of hydrogen and carbon nuclei. | Detailed carbon skeleton structure, stereochemistry of double bonds. | Provides definitive structural information, non-destructive. | Low sensitivity (especially ¹³C), requires pure samples and larger quantities. |

Genomic and Proteomic Approaches to Pathway Discovery

Identifying the specific genes and enzymes responsible for synthesizing this compound in a given organism is a key research objective. Genomic and proteomic strategies are instrumental in this discovery process.

Genomic Approaches: With the increasing availability of sequenced genomes, researchers can use bioinformatics tools to search for genes that are likely to encode polyprenyl diphosphate synthases. frontiersin.org This is often done through homology-based cloning. researchgate.net The process involves:

Identifying Conserved Regions: Known polyprenyl synthase enzymes from other organisms share conserved amino acid sequence motifs. ebi.ac.uk

Designing Probes or Primers: Based on these conserved sequences, DNA probes or polymerase chain reaction (PCR) primers are designed.

Screening a Library: These probes or primers are then used to screen a genomic or cDNA library from the target organism to find the corresponding gene. researchgate.net Once a candidate gene is identified, it can be cloned and expressed to verify its function through in vitro reconstitution and enzymatic assays. researchgate.net Co-expression analysis, which identifies genes that are regulated in the same manner as known pathway genes, can also provide clues to new enzyme functions. nih.gov

Proteomic Approaches: Proteomics focuses on the large-scale study of proteins. Mass spectrometry-based proteomics can be used to directly identify enzymes from a cell extract. springernature.com Polyprenyl synthases are often large enzymes, which can aid in their identification. A "protein-first" strategy might involve fractionating cellular proteins and assaying the fractions for pentaprenyl diphosphate synthase activity. The active fractions can then be analyzed by mass spectrometry. The protein fragments are sequenced (de novo or by matching to a genomic database) to identify the protein and, by extension, the gene that encodes it. springernature.com This approach is particularly useful when genomic information is limited and complements gene-based discovery methods. springernature.com

Future Directions in All Trans Pentaprenyl Diphosphate Research

Discovery of Novel Enzymes and Metabolic Pathways

The biosynthesis of all-trans-pentaprenyl diphosphate (B83284) is a fundamental process, yet the full extent of its metabolic network is still being uncovered. Future research will focus on identifying and characterizing novel enzymes and pathways that contribute to the diversity of sesterterpenoids derived from this precursor.

The discovery of sesterterpenes (C25), a relatively understudied class of terpenoids, has been gaining momentum, with hundreds of new compounds identified in recent years from sources as diverse as fungi, bacteria, plants, insects, and marine invertebrates. researchgate.netunina.it This chemical diversity points to the existence of a wide array of yet-to-be-discovered terpene synthases (TPSs) and modifying enzymes, such as cytochrome P450s, that use all-trans-pentaprenyl diphosphate as a substrate. researchgate.net For instance, fungal sesterterpene synthases have been identified that are chimeric proteins, containing both a prenyltransferase and a TPS domain. nih.gov

Genomic and metabolomic approaches are powerful tools for uncovering these novel enzymes. By integrating these techniques, researchers can link the production of specific sesterterpenoids to the expression of candidate genes in various organisms. nih.gov The exploration of non-model organisms, particularly from unique environments like marine ecosystems, is expected to be a fruitful area for discovering enzymes with novel catalytic activities. researchgate.netnih.gov Marine sponges, for example, are a rich source of bioactive sesterterpenoids, suggesting a wealth of untapped enzymatic machinery. nih.gov Furthermore, synthetic biology approaches, such as engineering yeast to produce non-canonical C16 isoprenoid building blocks, demonstrate the potential to create and explore novel terpene scaffolds, which could lead to the identification of enzymes with promiscuous activities capable of accepting these artificial precursors. nih.gov

Elucidation of Regulatory Networks Governing Pentaprenyl Diphosphate Homeostasis

The cellular pool of this compound must be tightly controlled to balance the needs for primary metabolism and the production of specialized secondary metabolites. Understanding the regulatory networks that govern its homeostasis is a critical area for future research. Isoprenoid pathways are known to be regulated at multiple levels, and these general principles likely apply to this compound. nih.govera-learn.eu

Key enzymes in the upstream isoprenoid biosynthesis pathways, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the mevalonate (B85504) (MVA) pathway and 1-deoxy-D-xylulose-5-phosphate synthase (DXS) in the methylerythritol phosphate (B84403) (MEP) pathway, are known control points. nih.govcam.ac.uk Research has shown that the activity of these enzymes is subject to feedback regulation by downstream isoprenoid products. nih.govnih.gov For example, the degradation of HMGR can be accelerated by sterol and non-sterol isoprenoids, ensuring that the cell does not overproduce these molecules. nih.gov Future studies will likely investigate whether this compound or its derivatives have a similar regulatory role.

The compartmentalization of isoprenoid biosynthesis, with the MVA pathway in the cytosol and the MEP pathway in plastids in plants, adds another layer of regulation. nih.govera-learn.eunsf.gov While there is a general allocation of precursors from these pathways to different classes of terpenes, evidence of cross-talk between compartments is growing, suggesting the existence of transporters for isoprenyl diphosphates. era-learn.eu Identifying these transporters is a key future goal. Furthermore, post-translational modifications of pathway enzymes, such as phosphorylation, are emerging as important regulatory mechanisms in archaea and other organisms, and their role in controlling flux towards this compound warrants further investigation. nih.gov

Expanding the Scope of Biological Applications in Non-Model Systems

While much of our understanding of isoprenoid biosynthesis comes from model organisms, the vast majority of biological diversity resides in non-model systems. Expanding research into these organisms is crucial for discovering the full range of biological roles and potential applications of this compound and its derivatives. Sesterterpenoids have been isolated from a wide array of organisms, including fungi, marine sponges, mollusks, and insects. unina.itrsc.org

In many of these organisms, sesterterpenoids are believed to function as chemical defense compounds against predators, competitors, or pathogens. unina.itnih.gov For example, many marine sesterterpenoids exhibit significant anti-inflammatory, antimicrobial, and cytotoxic activities. researchgate.netnih.gov The potent bioactivities of these compounds suggest they could be developed as new therapeutic agents. researchgate.net Future research will focus on elucidating the specific ecological functions of these molecules in their native hosts and exploring their pharmacological potential.

Archaea represent another important frontier. Their unique membrane lipids are composed of isoprenoid chains, and the mevalonate pathway is considered the ancestral route for isoprenoid biosynthesis in this domain. pnas.orgoup.com Understanding the synthesis and function of C25 isoprenoids in archaea, particularly those from extreme environments, could reveal novel biological adaptations. Additionally, bacteria, while primarily using the MEP pathway, also harbor a diverse array of isoprenoid biosynthetic pathways, and some are known to produce sesterterpenoids. pnas.orgresearchgate.net Investigating the role of these compounds in bacterial processes like biofilm formation and signaling could open up new avenues for antimicrobial strategies. researchgate.net

Integration with Systems Biology and Computational Modeling Approaches

The complexity of isoprenoid metabolic networks necessitates the use of systems biology and computational modeling to fully understand and engineer the production of compounds like this compound. nih.govresearchgate.net These approaches allow for the integration of large datasets from genomics, transcriptomics, proteomics, and metabolomics to create predictive models of metabolic flux.

Computational chemistry is a powerful tool for elucidating the reaction mechanisms of terpene synthases. jst.go.jp By modeling the interaction between the enzyme and its substrate, researchers can predict the products of a given synthase and even engineer the enzyme to produce novel compounds. ucdavis.edu For instance, computational studies can help understand how a single amino acid change in a terpene synthase can completely alter its product profile. ucdavis.edu Deep learning models are also being developed to predict enzyme activity directly from amino acid sequences, which will accelerate the discovery of new terpene synthases. lcms.cz

Metabolic engineering efforts benefit greatly from systems-level models. By simulating the effects of genetic modifications, such as the overexpression of a rate-limiting enzyme or the introduction of a new pathway, researchers can rationally design strategies to increase the production of desired isoprenoids. researchgate.netacs.orgnih.gov These models can help identify metabolic bottlenecks and predict the optimal balance of gene expression to maximize product yield. researchgate.net As more data becomes available on the enzymes and regulatory elements of the this compound pathway, these computational tools will become increasingly vital for both fundamental research and biotechnological applications.

Q & A

Q. What are the primary enzymatic pathways involved in the biosynthesis of all-trans-pentaprenyl diphosphate in archaea?

this compound is synthesized via the methylerythritol phosphate (MEP) pathway, where dimethylallyl diphosphate (DMADP) and isopentenyl diphosphate (IPP) are iteratively condensed by prenyltransferases. In archaea, the enzyme phosphoglycerol geranylgeranyltransferase (EC 2.5.1.155) catalyzes the transfer of the pentaprenyl group to sn-glycerol 1-phosphate, forming sn-3-O-(farnesylgeranyl)glycerol 1-phosphate, a critical step in membrane lipid biosynthesis . Key methods for studying this pathway include isotopic labeling (e.g., -glucose tracing) and gene knockout experiments to validate enzyme specificity.

Q. Which analytical techniques are most effective for quantifying this compound in microbial samples?

Reverse-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity in detecting diphosphate-containing compounds. Nuclear magnetic resonance (NMR) can resolve structural ambiguities, particularly for distinguishing between cis and trans isomers. Standardization requires synthetic this compound, as natural extracts often contain interfering lipids .

Q. How do prenyltransferases determine the chain length specificity during this compound synthesis?

Prenyltransferases like geranylgeranyl diphosphate synthase (GGPPS) regulate chain length through conserved hydrophobic active-site residues. Structural studies using X-ray crystallography reveal that aromatic stacking interactions and cavity size dictate the termination of condensation at C (pentaprenyl). Mutagenesis of residues such as Phe in GGPPS alters product specificity, enabling mechanistic insights .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substrate specificities of prenyltransferases producing this compound?

Q. What experimental approaches are recommended for studying the regulatory mechanisms of this compound synthase under stress conditions?

Transcriptome profiling (RNA-seq) and chromatin immunoprecipitation (ChIP) can identify transcription factors binding to promoter regions of prenyltransferase genes under stress (e.g., salt or oxidative stress). Enzyme activity assays with crude lysates, supplemented with pathway inhibitors (e.g., fosmidomycin for MEP pathway blockage), help dissect metabolic flux shifts .

Q. How can protein engineering optimize this compound production in heterologous systems?

Rational design strategies include:

- Domain swapping : Replace non-catalytic regions of GGPPS with archaeal homologs to enhance thermostability.

- Directed evolution : Screen mutant libraries for increased catalytic efficiency using fluorescence-activated cell sorting (FACS) coupled with biosensors.

- Co-expression : Pair prenyltransferases with chaperones (e.g., GroEL/GroES) to improve soluble yield in E. coli .

Methodological Considerations

Q. What strategies mitigate interference from isoprenoid analogs during this compound purification?

- Solid-phase extraction (SPE) : Use C cartridges to separate non-polar contaminants.

- Enzymatic digestion : Treat samples with alkaline phosphatase to hydrolyze monophosphate impurities.

- Two-dimensional TLC : Validate purity using silica gel plates with chloroform:methanol:ammonia (65:25:4) as the mobile phase .

Q. How can metabolic flux analysis (MFA) elucidate the role of this compound in secondary metabolite biosynthesis?

-isotope labeling followed by gas chromatography-MS (GC-MS) tracks carbon flow from glucose to downstream isoprenoids. Compartmentalized MFA models (e.g., for plastid vs. cytosol pools) are critical in plants and algae, where cross-talk between MEP and mevalonate (MVA) pathways occurs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.